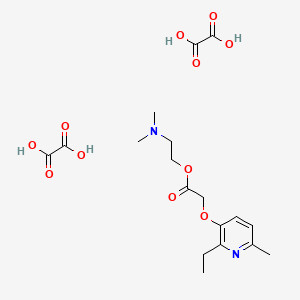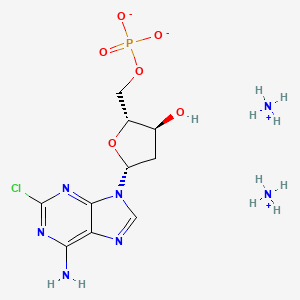
Cladribine 5'-monophosphate diammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cladribine 5’-monophosphate diammonium is a derivative of cladribine, a purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia and multiple sclerosis. This compound is known for its ability to selectively target and suppress lymphocytes, which are implicated in the pathogenesis of these diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cladribine 5’-monophosphate diammonium is synthesized through the phosphorylation of cladribine by the enzyme deoxycytidine kinase. This reaction produces cladribine 5’-monophosphate, which is then converted to its diammonium salt form .
Industrial Production Methods
The industrial production of cladribine 5’-monophosphate diammonium involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cladribine 5’-monophosphate diammonium undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the body .
Common Reagents and Conditions
The phosphorylation of cladribine to form cladribine 5’-monophosphate requires the enzyme deoxycytidine kinase. Dephosphorylation is catalyzed by cytoplasmic 5’-nucleotidase .
Major Products Formed
The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are the active forms of the compound .
Applications De Recherche Scientifique
Cladribine 5’-monophosphate diammonium has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: The compound is used in cell biology to study the mechanisms of lymphocyte suppression and apoptosis.
Medicine: It is used in the treatment of multiple sclerosis and certain types of leukemia.
Mécanisme D'action
Cladribine 5’-monophosphate diammonium exerts its effects by mimicking the nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active triphosphate form, which is incorporated into the cellular DNA. This incorporation disrupts DNA synthesis and repair, leading to apoptosis of the targeted lymphocytes .
Comparaison Avec Des Composés Similaires
Cladribine 5’-monophosphate diammonium is often compared with other purine nucleoside analogs such as fludarabine and clofarabine. While all these compounds share a similar mechanism of action, cladribine 5’-monophosphate diammonium is unique in its selective targeting of lymphocytes and its resistance to breakdown by adenosine deaminase .
List of Similar Compounds
- Fludarabine
- Clofarabine
- Pentostatin
Propriétés
Numéro CAS |
104959-35-5 |
|---|---|
Formule moléculaire |
C10H19ClN7O6P |
Poids moléculaire |
399.73 g/mol |
Nom IUPAC |
diazanium;[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13ClN5O6P.2H3N/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20;;/h3-6,17H,1-2H2,(H2,12,14,15)(H2,18,19,20);2*1H3/t4-,5+,6+;;/m0../s1 |
Clé InChI |
XGWMWBRVXIGUPS-FVALZTRZSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




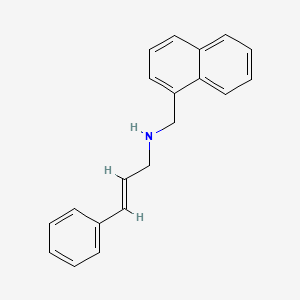
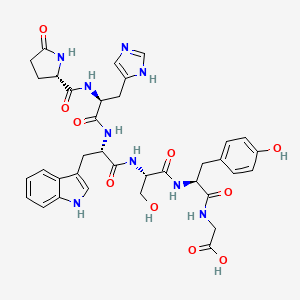
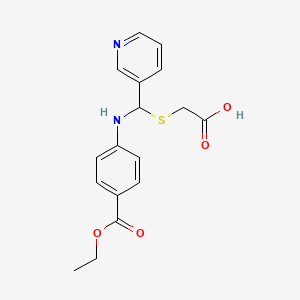
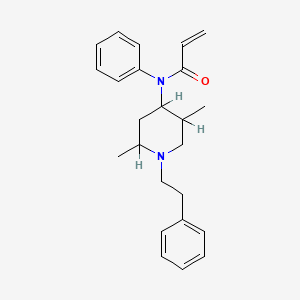

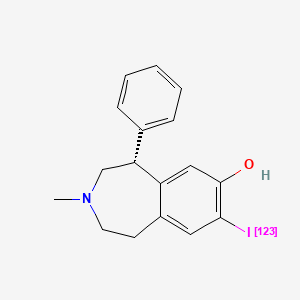

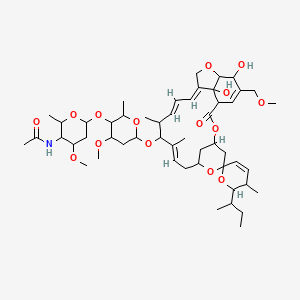
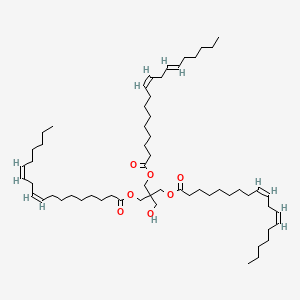
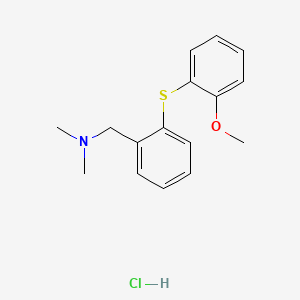
![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)
